3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid
Description
3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (molecular formula: C₇H₅BrClNO₂) is a halogenated pyridine derivative with a carboxylic acid functional group. Its structural attributes include bromo and chloro substituents at positions 3 and 6, respectively, a methyl group at position 4, and a carboxylic acid moiety at position 2 of the pyridine ring (SMILES: CC1=CC(=NC(=C1Br)C(=O)O)Cl) . The compound’s InChIKey (WZJVERRJPRQIGA-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Properties
CAS No. |
2639458-32-3 |
|---|---|
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5BrClNO2/c1-3-2-4(9)10-6(5(3)8)7(11)12/h2H,1H3,(H,11,12) |
InChI Key |
WZJVERRJPRQIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 4-methylpyridine, followed by carboxylation. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its halogenated structure allows for various chemical transformations, including:
- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups.
- Oxidation and Reduction Reactions : The compound can undergo redox reactions to yield different derivatives.
- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to form complex structures .
Biology
In biological research, this compound is explored for its potential as a bioactive molecule . It has shown promise in:
- Drug Development : Derivatives of this compound may act as inhibitors for specific enzymes or receptors, making them candidates for therapeutic agents against diseases such as cancer and infections .
- Mechanism of Action : The halogen atoms enhance binding affinity to biological targets through halogen bonding interactions, which can modulate enzyme or receptor activities .
Industry
This compound is utilized in the production of:
- Agrochemicals : It serves as an intermediate in the synthesis of active ingredients for crop protection products.
- Dyes and Industrial Chemicals : Its derivatives are employed in the formulation of various industrial products .
Case Studies and Research Findings
Research on this compound has yielded several significant findings:
- Antimicrobial Activity : Studies indicate that halogenated pyridine derivatives exhibit enhanced antimicrobial properties due to their ability to form strong interactions with biological targets. For instance, derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus .
- Biological Activity : Compounds similar to this compound have demonstrated effectiveness against fungal strains such as Candida albicans, supporting its potential use in antifungal therapies .
- Pharmacological Applications : The compound's structural features suggest potential applications in medicinal chemistry, particularly in designing new drugs targeting various diseases .
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to its targets through halogen bonding interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 3-bromo-6-chloro-4-methylpyridine-2-carboxylic acid and related pyridine derivatives:
Key Differences and Implications
Substituent Positioning: The methyl group at position 4 in the target compound distinguishes it from analogs like 3-bromo-6-chloro-2-pyridinecarboxylic acid (CAS 929000-66-8), which lacks this substituent. Halogen diversity: Bromine at position 3 and chlorine at 6 contrast with compounds like 2-bromopyridine-4-carboxylic acid (bromine at position 2), influencing electronic effects (e.g., directing electrophilic substitution) .
Heterocyclic Core :
- Pyridine vs. pyrimidine: The pyrimidine derivative (CAS 89581-58-8) exhibits different hydrogen-bonding and coordination properties due to its two nitrogen atoms, making it more suitable for metal-complexation studies compared to pyridine-based analogs .
Its methyl group could improve lipophilicity, a desirable trait in bioactive molecules.
Safety and Handling :
- Compounds like 3-bromo-6-methylpyridine-2-carboxylic acid (CAS 779344-30-8) have detailed safety protocols (e.g., GHS hazard codes H315 for skin irritation), whereas the target compound’s hazards remain undocumented .
Biological Activity
3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is a heterocyclic organic compound characterized by its unique structural properties, which include a pyridine ring with bromine and chlorine substitutions along with a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory effects.
The molecular formula of this compound is C₆H₃BrClN₁O₂, with a molecular weight of approximately 236.45 g/mol. The presence of halogen atoms (bromine and chlorine) in its structure enhances the compound's reactivity and potential biological activity by allowing for various chemical transformations and interactions with biological targets.
Antifungal Activity
The compound also shows potential antifungal properties, as indicated by studies on related compounds that exhibited inhibitory effects against common fungal strains such as Candida albicans and Fusarium oxysporum. The MIC values for these antifungal activities ranged from 16.69 to 222.31 µM .
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinity through halogen bonding interactions, potentially modulating the activity of these targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Studies have shown that modifications in the pyridine ring can significantly impact the compound’s pharmacological properties. For example, varying the position and type of substituents (e.g., different halogens or functional groups) can lead to enhanced bioactivity or selectivity against specific pathogens .
Case Studies
- Antimicrobial Activity Assessment : A study evaluated several pyridine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The findings suggested that compounds similar to this compound demonstrated notable inhibition rates, indicating potential therapeutic applications in treating bacterial infections .
- Fungal Inhibition Trials : Another research project focused on the antifungal activity of pyridine derivatives against Candida albicans. Results showed that specific structural modifications led to increased potency, supporting further exploration of this compound as a candidate for antifungal drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
